4-[Butyl(phenyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Butyl(phenyl)amino]butanoic acid is an organic compound that features a butyl group and a phenyl group attached to an amino group, which is further connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Butyl(phenyl)amino]butanoic acid typically involves the reaction of butylamine with phenylacetic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 4-[Butyl(phenyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Butyl(phenyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Butyl(phenyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical pathways within cells.
Comparison with Similar Compounds
4-Phenylbutyric acid: Similar in structure but lacks the butylamino group.
4-Aminobutanoic acid: Contains an amino group but lacks the phenyl and butyl groups.
4-Butylbenzoic acid: Contains a butyl group attached to a benzene ring but lacks the amino and butanoic acid groups.
Uniqueness: 4-[Butyl(phenyl)amino]butanoic acid is unique due to the presence of both butyl and phenyl groups attached to an amino group, which is further connected to a butanoic acid backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
853908-43-7 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-(N-butylanilino)butanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-2-3-11-15(12-7-10-14(16)17)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,16,17) |
InChI Key |
IDFMTNNFURWBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.